molecular formula C12H10N2O2 B1467927 2-(M-tolyl)pyrimidine-4-carboxylic acid CAS No. 1215561-98-0

2-(M-tolyl)pyrimidine-4-carboxylic acid

Cat. No.: B1467927
CAS No.: 1215561-98-0
M. Wt: 214.22 g/mol
InChI Key: JVMGGCAXXUZCQT-UHFFFAOYSA-N
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Description

2-(M-tolyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(M-tolyl)pyrimidine-4-carboxylic acid typically involves the reaction of 3-methylphenyl derivatives with pyrimidine-4-carboxylic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(M-tolyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrimidine-4-carboxylic acids exhibit promising anticancer properties. For instance, compounds similar to 2-(M-tolyl)pyrimidine-4-carboxylic acid have been tested for their ability to inhibit specific kinases associated with cancer cell proliferation. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines, such as MCF-7, by arresting the cell cycle at the G1 phase and promoting cell death through molecular interactions within the active site of kinases like Aurora A .

Anti-inflammatory Properties
Pyrimidine derivatives have also been noted for their anti-inflammatory effects. The carboxylic acid functional group enhances the compound's ability to interact with biological targets, potentially modulating inflammatory pathways. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines, suggesting a therapeutic role in treating inflammatory diseases .

Organic Synthesis

Catalysis in Chemical Reactions
this compound can act as a catalyst or a precursor in various organic reactions. Its structure allows it to facilitate the synthesis of more complex molecules, including heterocycles and substituted pyridines. For example, it has been utilized in the development of deep eutectic solvents (DES) that enhance reaction yields and reduce reaction times in synthesizing alkyl 1,2,6-trisubstituted compounds .

Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel chemical entities with diverse biological activities. By modifying its structure or combining it with other functional groups, researchers can create derivatives with enhanced pharmacological properties. This versatility is crucial in drug discovery and development processes .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Compound Derivatives Activity/Outcome
AnticancerPyrimidine derivativesInduced apoptosis in MCF-7 cells; IC50: 168.78 µM
Anti-inflammatoryVarious pyrimidine analogsInhibition of pro-inflammatory cytokines
Organic synthesisAlkyl 1,2,6-trisubstituted compoundsHigh yields in DES catalysis

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of pyrimidine derivatives, researchers synthesized a series of compounds based on this compound. The most potent derivative exhibited significant inhibitory activity against Aurora A kinase and induced apoptosis in breast cancer cell lines (MCF-7) at low concentrations. Molecular docking studies revealed strong binding interactions within the kinase's active site, highlighting the compound's potential as a lead for further development .

Case Study 2: Synthesis via Deep Eutectic Solvents

A novel deep eutectic solvent containing this compound was developed to optimize synthetic routes for heterocyclic compounds. The solvent system demonstrated improved reaction efficiency, yielding high quantities of target products with minimal by-products. This approach not only streamlined synthesis but also showcased the compound's utility as an effective catalyst in organic chemistry .

Mechanism of Action

The mechanism of action of 2-(M-tolyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-(M-tolyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

1215561-98-0

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(3-methylphenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)11-13-6-5-10(14-11)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

JVMGGCAXXUZCQT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC=CC(=N2)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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